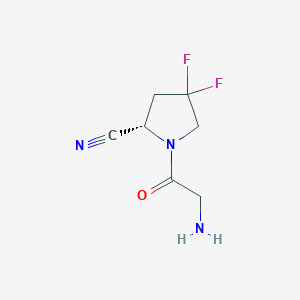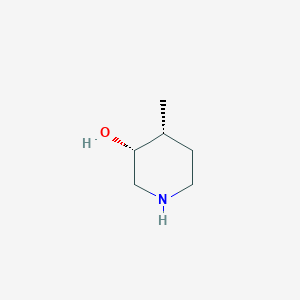
(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile
概要
説明
The compound is a derivative of an amino acid, which are organic molecules that consist of a basic amino group (―NH 2 ), an acidic carboxyl group (―COOH), and an organic R group (or side chain) that is unique to each amino acid .
Synthesis Analysis
While specific synthesis methods for this compound were not found, symmetric α-amino acid derivatives can be used for the synthesis of intermolecularly linked peptides such as dimer-type peptides, and modified peptides in which two amino acids are intramolecularly linked . They are also synthetic intermediates for the total synthesis of natural products and functional molecules .Molecular Structure Analysis
The structure of amino acids consists of a central carbon © atom, called the α-carbon, to which both an amino and a carboxyl group are attached. The remaining two bonds of the α-carbon atom are generally satisfied by a hydrogen (H) atom and the R group .Chemical Reactions Analysis
Amino acids can undergo various chemical reactions. For example, symmetric α-amino acid derivatives can be used for the synthesis of intermolecularly linked peptides . Additionally, amino acids can undergo reductive amination, a process that involves the enzymatic addition of hydroxyl (-OH) groups to specific amino acids within a protein .Physical And Chemical Properties Analysis
Amino acids are polar and can have charges depending on the pH of their environment. They can form peptide bonds to create proteins .科学的研究の応用
Synthesis of α-Amino Ketones
The compound “(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile” can be utilized in the synthesis of α-amino ketones, which are significant in synthetic and medicinal chemistry. The amino ketone motif is a high-value synthon, and recent methodologies have increased to develop protocols for its synthesis . These α-amino ketones are crucial for creating a variety of medicinal targets, and the compound could serve as a starting material or intermediate in these syntheses.
Peptide Linkage and Modification
Symmetric α-amino acid derivatives, which can be derived from the given compound, are used for synthesizing intermolecularly linked peptides, such as dimer-type peptides. These derivatives also play a role in modifying peptides where two amino acids are intramolecularly linked. Such applications are essential in the development of new pharmaceuticals and bioactive compounds .
作用機序
Target of Action
Similar compounds have been shown to inhibit enzymes such astransaminases and kinases . Transaminases catalyze the transfer of an amino group from an amino acid to a carbonyl compound . Kinases, on the other hand, add phosphate groups to other molecules .
Biochemical Pathways
Given the potential targets, it’s plausible that this compound could affect pathways involvingamino acid metabolism and protein phosphorylation .
Action Environment
The action, efficacy, and stability of (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile can be influenced by various environmental factors. These can include pH, temperature, presence of other molecules, and the specific cellular environment. For instance, the compound’s stability could be affected by storage temperature .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N3O/c8-7(9)1-5(2-10)12(4-7)6(13)3-11/h5H,1,3-4,11H2/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLIQCDOZZZLSR-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1(F)F)C(=O)CN)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CC1(F)F)C(=O)CN)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate](/img/structure/B1404110.png)




![3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine] hydrochloride](/img/structure/B1404120.png)
![2-(Methyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]amino)ethanol](/img/structure/B1404121.png)